molecular formula C5H10O3 B156580 Ethyl lactate CAS No. 97-64-3

Ethyl lactate

Cat. No.: B156580
CAS No.: 97-64-3
M. Wt: 118.13 g/mol
InChI Key: LZCLXQDLBQLTDK-UHFFFAOYSA-N
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Description

Ethyl lactate, also known as lactic acid ethyl ester, is an organic compound with the formula CH₃CH(OH)CO₂CH₂CH₃. It is the ethyl ester of lactic acid and appears as a colorless liquid. This compound is a chiral ester and is naturally derived, making it readily available as a single enantiomer. It is commonly used as a solvent and is considered biodegradable, making it an environmentally friendly option .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl lactate is synthesized through the esterification reaction between ethanol and lactic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions. The reaction can be represented as:

CH3CH(OH)COOH+CH3CH2OHCH3CH(OH)COOCH2CH3+H2O\text{CH}_3\text{CH(OH)COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CH(OH)COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​CH(OH)COOH+CH3​CH2​OH→CH3​CH(OH)COOCH2​CH3​+H2​O

Industrial Production Methods: Industrial production of this compound often involves reactive distillation, where the esterification and separation of ethanol and water occur simultaneously in a single apparatus. This method enhances the conversion efficiency and yield of this compound. Another method involves the reaction of lactide with ethanol in the presence of a catalyst under heating reflux conditions, followed by reduced pressure distillation and purification .

Chemical Reactions Analysis

Types of Reactions: Ethyl lactate undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to lactic acid and ethanol in the presence of water and an acid or base catalyst.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

    Oxidation: this compound can be oxidized to produce lactic acid and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Scientific Research Applications

Ethyl lactate has a wide range of applications in scientific research, including:

    Chemistry: Used as a green solvent in organic synthesis, including multi-component reactions, cycloaddition reactions, and ligand-free coupling reactions.

    Biology: Employed in the extraction of bioactive compounds from natural sources.

    Medicine: Used in pharmaceutical preparations due to its relatively low toxicity.

    Industry: Utilized as a solvent for nitrocellulose, cellulose acetate, and cellulose ethers.

Mechanism of Action

Ethyl lactate exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. In biological systems, this compound can be metabolized to lactic acid, which then participates in metabolic pathways such as glycolysis and the citric acid cycle. The molecular targets and pathways involved include enzymes like lactate dehydrogenase, which catalyzes the conversion of lactic acid to pyruvate .

Comparison with Similar Compounds

Ethyl lactate is compared with other similar compounds such as:

    Mthis compound: The methyl ester of lactic acid, which has similar solvent properties but different volatility and solubility characteristics.

    Propyl lactate: The propyl ester of lactic acid, which has a higher boiling point and different solvent properties.

    Butyl lactate: The butyl ester of lactic acid, which is less volatile and has different solvent characteristics.

Uniqueness: this compound is unique due to its balance of solvent properties, biodegradability, and relatively low toxicity. It is considered a green solvent and is derived from renewable resources, making it an environmentally friendly alternative to traditional petrochemical solvents .

Properties

IUPAC Name

ethyl 2-hydroxypropanoate
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InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3
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InChI Key

LZCLXQDLBQLTDK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)O
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID6029127
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Molecular Weight

118.13 g/mol
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Physical Description

Ethyl lactate appears as a clear colorless liquid with a mild odor. Flash point 115 °F. Denser than water and soluble in water. Vapors heavier than air., Liquid, Colorless liquid with characteristic odor; [Sullivan, p. 450], colourless liquid with a light ethereal, buttery odour, A clear colorless liquid with a mild odor.
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Boiling Point

309 °F at 760 mmHg (USCG, 1999), 154 °C, 154.00 °C. @ 760.00 mm Hg, 309 °F
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Flash Point

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Closed Cup), 115 °F
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Solubility

Miscible with water, Miscible with alcohol, ketones, esters, hydrocarbons, oil, Miscible with gasoline, Miscible with ether, 1000 mg/mL at 20 °C, miscible with water; soluble in organic solvents, oils, miscible (in ethanol)
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Density

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0328 g.cu cm at 20 °C, 1.029-1.037, 1.03
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Vapor Density

4.07 (Air = 1)
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Vapor Pressure

3.75 [mmHg], Vapor pressure: 1.7 mm Hg at 20 °C, 3.75 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

97-64-3
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Melting Point

-26 °C, -26.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compositions of biosolvents are obtained by mixing ethyl lactate with the desired fatty acid esters. Ethyl lactate is produced by esterification of lactic acid with ethanol. However, a major problem of this reaction is that it is balanced. It is therefore necessary to displace the equilibrium for obtaining a suitable yield. This is notably possible by using excess ethanol or by continuously drawing off the water formed during the reaction. The solutions presently set into place for solving this major problem are at the origin of a substantial increase in the cost of ethyl lactate. Another problem is the oligomerization of lactic acid during the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl lactate
Reactant of Route 2
Reactant of Route 2
Ethyl lactate
Reactant of Route 3
Ethyl lactate
Reactant of Route 4
Reactant of Route 4
Ethyl lactate
Reactant of Route 5
Reactant of Route 5
Ethyl lactate
Reactant of Route 6
Reactant of Route 6
Ethyl lactate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.